molecular formula C12H17N B118107 1-Isopropyl-2-phenylazetidine CAS No. 156370-50-2

1-Isopropyl-2-phenylazetidine

Cat. No.: B118107
CAS No.: 156370-50-2
M. Wt: 175.27 g/mol
InChI Key: YEYFGCVSSYLSAA-UHFFFAOYSA-N
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Description

1-Isopropyl-2-phenylazetidine is a specialized azetidine derivative of significant interest in medicinal and organic chemistry research. Azetidines, four-membered nitrogen-containing heterocycles, are valued as rigid building blocks for synthesizing more complex nitrogen-containing molecules, including amino acids, alkaloids, and potential pharmaceutical agents . The strained four-membered ring system is stable under typical conditions but can undergo stereoselective functionalization or ring-opening reactions upon activation, providing access to a diverse array of functionalized structures . The specific substitution pattern of this compound, featuring an isopropyl group on the nitrogen atom and a phenyl group at the 2-position, makes it a potential intermediate for exploring structure-activity relationships in drug discovery. Research into similar azetidine derivatives has shown their relevance in the development of compounds with potential pharmacological activities, as evidenced by patents covering various substituted azetidines . The isopropyl group is a common moiety studied for its influence on the physicochemical properties of molecules, which can affect characteristics like lipophilicity and metabolic stability . This compound is presented as a valuable scaffold for researchers developing new chiral ligands, organocatalysts, or investigating the properties of strained heterocyclic systems. This compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1-propan-2-ylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10(2)13-9-8-12(13)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYFGCVSSYLSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Strategic Chemical Transformations of 1 Isopropyl 2 Phenylazetidine

Nucleophilic and Reductive Ring-Opening Reactions

The propensity of the azetidine (B1206935) ring to undergo cleavage is a cornerstone of its synthetic utility. This reactivity is primarily driven by the release of inherent ring strain. Activation of the ring, typically at the nitrogen atom, facilitates nucleophilic attack or reductive cleavage, often with a high degree of regioselectivity influenced by the substituents on the azetidine core.

Reductive ring-opening, particularly through catalytic hydrogenolysis, is a powerful method for the cleavage of C-N bonds in strained heterocycles. In the case of 1-isopropyl-2-phenylazetidine, the reaction is predicted to proceed with high regioselectivity due to the presence of the C2-phenyl group. The C2-N bond is benzylic and therefore significantly weakened and more susceptible to cleavage than the C4-N bond.

The mechanism of hydrogenolysis typically involves the adsorption of the molecule onto a catalyst surface, such as palladium on carbon (Pd/C). The catalytic process facilitates the cleavage of the most labile bond. For this compound, cleavage of the C2-N bond is favored as it leads to the formation of a stabilized benzylic intermediate. This regioselective cleavage results in the formation of 1-(isopropylamino)-3-phenylpropane. The stability afforded by the phenyl ring at the C2 position is the dominant factor controlling the reaction's outcome.

Table 1: Predicted Reductive Ring-Opening of this compound

Reactant Catalyst Product Regioselectivity Outcome

The reactivity of the azetidine ring towards nucleophiles can be significantly enhanced by the addition of Lewis acids. The Lewis acid coordinates to the lone pair of electrons on the azetidine nitrogen, creating a more electrophilic azetidinium ion. This activation renders the ring carbons more susceptible to nucleophilic attack.

For this compound, nucleophilic attack is highly regioselective, occurring preferentially at the C2 position. This selectivity is attributed to the electronic stabilization provided by the adjacent phenyl group, which can stabilize the partial positive charge that develops at the benzylic carbon in the SN2-like transition state. researchgate.net Ring-opening of 2-phenyl-substituted azetidinium ions by various nucleophiles proceeds via cleavage of the N-C2 bond. researchgate.net This process allows for the stereoselective synthesis of γ-substituted amines from chiral azetidines.

A variety of nucleophiles, including alcohols, thiols, and azide (B81097) ions, can be employed in these reactions, leading to a diverse array of functionalized propane (B168953) derivatives. The choice of Lewis acid (e.g., BF₃·OEt₂, Cu(OTf)₂, Sc(OTf)₃) can influence reaction conditions and efficiency.

Table 2: Lewis Acid-Mediated Ring-Opening Reactions

Nucleophile (Nu-H) Lewis Acid Product
Methanol (CH₃OH) BF₃·OEt₂ 3-Methoxy-N-isopropyl-3-phenylpropan-1-amine
Benzyl (B1604629) alcohol (BnOH) Sc(OTf)₃ 3-(Benzyloxy)-N-isopropyl-3-phenylpropan-1-amine
Thiophenol (PhSH) Zn(OTf)₂ N-Isopropyl-3-phenyl-3-(phenylthio)propan-1-amine

A "build and release" strategy involving photochemical reactions provides an elegant route to functionalized molecules via strained intermediates. beilstein-journals.org This approach can be applied to derivatives of this compound, specifically azetidinols. The synthesis begins with a suitable precursor, such as an α-aminoacetophenone, which undergoes a Norrish-Yang cyclization upon irradiation. beilstein-journals.orgnih.govnih.gov

Mechanistically, the photochemical reaction involves an intramolecular 1,5-hydrogen abstraction from a γ-carbon by the excited ketone carbonyl group, leading to a 1,4-biradical intermediate. Subsequent cyclization of this biradical forges the strained four-membered azetidinol (B8437883) ring. beilstein-journals.org For instance, an N-substituted α-aminoacetophenone could form a 3-hydroxy-1-isopropyl-3-phenylazetidine.

This photochemically generated azetidinol is a high-energy intermediate primed for subsequent transformations. The stored ring strain facilitates ring-opening reactions upon treatment with various reagents. For example, the addition of electron-deficient ketones or boronic acids can trigger a facile ring-opening to yield highly functionalized aminodioxolanes or 3-amino-1,2-diols. beilstein-journals.orgresearchgate.net

The chemical reactivity of azetidines is fundamentally governed by their inherent ring strain, which is estimated to be around 25.4 kcal/mol. libretexts.orglibretexts.org This strain arises from the deviation of the internal bond angles from the ideal sp³ tetrahedral angle of 109.5° and from torsional strain due to eclipsing interactions of substituents on adjacent ring atoms. wikipedia.orgunizin.orgyoutube.com This stored energy provides a potent thermodynamic driving force for reactions that lead to the opening of the four-membered ring. nih.gov

While the azetidine ring is more stable than the highly strained three-membered aziridine (B145994) ring, it is significantly more reactive than the five-membered pyrrolidine (B122466) ring, which has minimal strain. This intermediate level of strain allows azetidines to be stable enough for isolation and handling, yet reactive enough to participate in a wide range of strain-releasing transformations under appropriate conditions. nih.gov The ring-opening reactions discussed—reductive, Lewis acid-mediated, and photochemical—are all facilitated by the energetic benefit of relieving this substantial ring strain. Electrophilic activation of the nitrogen atom further primes the ring for cleavage, as it enhances the electrophilicity of the ring carbons and makes the strain-releasing nucleophilic attack even more favorable. rsc.orgrsc.org

Functionalization and Derivatization of the Azetidine Core

Beyond ring-opening, the azetidine scaffold can be modified through functionalization, particularly at the nitrogen atom. These reactions allow for the synthesis of a wide range of azetidine derivatives with tailored properties.

The synthesis of this compound itself can be achieved by the N-alkylation of the parent heterocycle, 2-phenylazetidine (B1581345). epa.govnih.gov Similarly, the nitrogen atom serves as a key handle for introducing a variety of other functional groups, including acyl and aryl moieties.

N-Alkylation: The isopropyl group can be introduced onto the 2-phenylazetidine core via reaction with an isopropyl electrophile, such as 2-bromopropane (B125204) or isopropyl triflate, typically in the presence of a non-nucleophilic base to scavenge the acid byproduct. An alternative and highly effective method is reductive amination, where 2-phenylazetidine is treated with acetone (B3395972) in the presence of a reducing agent like sodium triacetoxyborohydride.

N-Acylation: The azetidine nitrogen readily reacts with acylating agents. Treatment of 2-phenylazetidine with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) yields the corresponding N-acylated derivatives. This reaction is often used to install protecting groups or to introduce amide functionality, which can alter the electronic properties and reactivity of the ring.

N-Arylation: Modern cross-coupling methods, such as the Buchwald-Hartwig amination, enable the formation of a C-N bond between the azetidine nitrogen and an aryl group. This reaction typically involves a palladium or copper catalyst to couple 2-phenylazetidine with an aryl halide or triflate, providing access to N-aryl-2-phenylazetidine derivatives.

Table 3: N-Functionalization Reactions of 2-Phenylazetidine

Reaction Type Reagent(s) Product
N-Alkylation 2-Iodopropane, K₂CO₃ This compound
N-Alkylation (Reductive Amination) Acetone, NaBH(OAc)₃ This compound
N-Acylation Acetyl Chloride, Et₃N 1-Acetyl-2-phenylazetidine

C-C Bond Forming Reactions on the Azetidine Ring

The formation of new carbon-carbon bonds on the azetidine ring is a primary strategy for increasing molecular complexity. For 2-substituted azetidines, the C2 position is particularly activated for deprotonation and subsequent alkylation due to the adjacent nitrogen atom. While direct studies on this compound are limited, extensive research on analogous systems, such as N-substituted azetidine-2-carboxylates and 2-carbonitriles, provides significant insight into this reactivity.

The base-promoted α-alkylation of these derivatives proceeds by deprotonation at the C2 position to form a stabilized carbanion (or enolate), which then reacts with an electrophile. The stereochemical outcome of this reaction is highly dependent on the substituents on both the nitrogen and the C2 position, as well as the reaction conditions. The use of N-borane complexes of these azetidines has been shown to dramatically improve both the yield and diastereoselectivity of α-alkylation reactions. wikipedia.orgrsc.org

For instance, the treatment of the tert-butyl ester of a borane-complexed N-((S)-1-phenylethyl)azetidine-2-carboxylic acid with lithium bis(trimethylsilyl)amide (LiHMDS) followed by benzyl bromide resulted in the α-benzylated product in 90% yield and as almost a single diastereomer. wikipedia.org Similarly, N-((S)-1-arylethyl)azetidine-2-carbonitrile N-borane complexes undergo highly diastereoselective α-alkylation with various electrophiles when treated with lithium diisopropylamide (LDA). rsc.org The proposed mechanism suggests that the bulky N-substituent and the borane-diisopropylamine complex effectively block one face of the molecule, directing the incoming electrophile to the opposite side. rsc.org This methodology allows for the controlled synthesis of optically active 2,2-disubstituted azetidines.

Substrate (N-Substituent)Activating Group (C2)BaseElectrophileProductYield (%)Diastereomeric RatioRef
N-((S)-1-phenylethyl)-COOtBu (as BH3 complex)LiHMDSBenzyl bromideα-Benzylated azetidine90>99:1 wikipedia.org
N-((S)-1-(4-methoxyphenyl)ethyl)-CN (as BH3 complex)LDABenzyl bromideα-Benzylated azetidine7297:3 rsc.org
N-((S)-1-phenylethyl)-CN (as BH3 complex)LDAMethyl iodideα-Methylated azetidine7097:3 rsc.org
N-((S)-1-phenylethyl)-CN (as BH3 complex)LDAAllyl bromideα-Allylated azetidine7596:4 rsc.org

Reactions Involving the Phenyl Substituent (e.g., metalation, epimerization)

The phenyl group at the C2 position offers another site for chemical modification, primarily through electrophilic aromatic substitution. The regioselectivity of such reactions can be controlled through a process known as directed ortho metalation (DoM). wikipedia.orgorganic-chemistry.org In this reaction, a heteroatom-containing group on the aromatic ring chelates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.org

For this compound, the nitrogen atom of the azetidine ring can function as a directed metalation group (DMG). By coordinating to the lithium atom, it increases the acidity of the ortho-protons on the phenyl ring, facilitating their removal. The resulting ortho-lithiated species can then be trapped by a variety of electrophiles (e.g., silyl (B83357) chlorides, alkyl halides, carbon dioxide) to yield ortho-substituted 2-phenylazetidine derivatives. While this reaction is well-documented for N-alkyl-2-phenylaziridines, which undergo smooth ortho-lithiation, the principle is directly applicable to the analogous azetidine system. researchgate.net This provides a powerful method for functionalizing the phenyl ring with high regioselectivity. organic-chemistry.orgresearchgate.net

A competing reaction, particularly under basic conditions, is epimerization at the C2 stereocenter. The benzylic proton at C2 is acidic and can be removed by a base to form a planar carbanion intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of diastereomers and a potential loss of stereochemical integrity. rsc.orgnih.gov This process is a significant consideration in reactions aiming to modify other parts of the molecule, as the conditions required (e.g., strong bases for alkylation or metalation) can also induce epimerization. rsc.orgnih.gov The stability of N-borane complexes has been noted to help suppress such side reactions during α-alkylation. rsc.org

Strategies for Diversification at the Azetidine Positions

Diversifying the functionality of the this compound scaffold can be achieved by targeting multiple positions on the heterocyclic ring.

At the C2 Position: As discussed, α-alkylation provides a robust method for introducing a second substituent at C2, leading to quaternary stereocenters. wikipedia.orgrsc.org

At the C3 Position: Introducing substituents at the C3 position often involves starting from different precursors. For example, copper-catalyzed photoinduced radical cyclization of appropriately substituted ynamides can generate C3-substituted azetidines. researchgate.net Alternatively, functionalization can be achieved through the synthesis of 2-azetines (the endocyclic imine analogue) followed by addition reactions across the C=N bond.

At the C4 Position: The functionalization of the C4 position is less common but can be achieved through specific synthetic routes, such as the iodine-mediated cyclization of homoallyl amines, which can produce cis-2,4-disubstituted azetidines. acs.org

On the Phenyl Group: Directed ortho metalation, as described previously, is the premier strategy for selectively functionalizing the phenyl ring at the position closest to the azetidine attachment point. organic-chemistry.orgresearchgate.net

These strategies, often used in combination, allow for the systematic modification of the parent this compound structure, enabling the exploration of chemical space and the synthesis of a wide array of complex derivatives.

Ring Expansion and Rearrangement Reactions of Azetidines

The inherent ring strain of the four-membered azetidine ring makes it susceptible to ring expansion and rearrangement reactions, which provide access to larger, often more thermodynamically stable, heterocyclic systems like pyrrolidines and piperidines. unblog.fr These transformations are typically triggered by the formation of a reactive intermediate, such as an azetidinium ion or ylide, which initiates a cascade of bond-breaking and bond-forming events.

One common strategy involves the intramolecular N-alkylation of an azetidine bearing a side chain with a suitable leaving group at the 2-position. This forms a strained bicyclic 1-azoniabicyclo[n.2.0]alkane intermediate. Subsequent nucleophilic attack can lead to the cleavage of one of the C-N bonds of the original azetidine ring, resulting in a ring-expanded product. For example, azetidines with a 3-hydroxypropyl side chain at C2 can be activated and cyclized to a 1-azoniabicyclo[3.2.0]heptane intermediate. The opening of this intermediate by nucleophiles like cyanide or azide can yield a mixture of five-membered (pyrrolidine) and seven-membered (azepane) rings. chem-station.combris.ac.uk

Theoretical studies have explored the ring enlargement of N-isopropyl-2-chloromethyl azetidine to 3-chloro pyrrolidine. In a polar solvent like DMSO, the reaction is predicted to proceed through a strained 1-azoniabicyclo[2.1.0]pentane intermediate, highlighting the role of these bicyclic systems in facilitating the rearrangement. figshare.com

Another powerful method for one-carbon ring expansion involves the chem-station.combris.ac.uk-Stevens rearrangement. This reaction proceeds through an ammonium (B1175870) ylide intermediate, which can be generated by treating an azetidine with a diazo compound in the presence of a metal catalyst. nih.gov This approach has been successfully applied to the expansion of azetidines to pyrrolidines. nih.gov Similarly, researchgate.netbris.ac.uk-sigmatropic rearrangements of ammonium ylides offer another pathway for constructing new C-C bonds and modifying the heterocyclic core.

Starting Azetidine SystemReaction TypeKey IntermediateProduct(s)Ref
Azetidine with 2-(3-hydroxypropyl) side chainIntramolecular N-alkylation / Nucleophilic opening1-Azoniabicyclo[3.2.0]heptanePyrrolidines and Azepanes chem-station.combris.ac.uk
N-Isopropyl-2-chloromethyl azetidineRearrangement1-Azoniabicyclo[2.1.0]pentane3-Chloro pyrrolidine figshare.com
N-Acyl azetidine + Diazo compound chem-station.combris.ac.uk-Stevens RearrangementAmmonium ylidePyrrolidine nih.gov

Spectroscopic Characterization and Structural Elucidation of 1 Isopropyl 2 Phenylazetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of 1-isopropyl-2-phenylazetidine in solution. It provides information on the connectivity of atoms, the chemical environment of individual nuclei, and the stereochemical and conformational arrangement of the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the azetidine (B1206935) ring and the isopropyl and phenyl substituents. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the anisotropic effects of the phenyl ring.

The proton attached to C2 (the benzylic proton) is anticipated to be the most downfield of the ring protons due to its proximity to the phenyl group, likely appearing as a doublet of doublets. The protons on C3 and C4 will exhibit complex splitting patterns due to both geminal and vicinal coupling. The configurational assignment of azetidine derivatives can often be determined from the coupling constants between the ring protons; typically, Jcis values (approx. 8.4–8.9 Hz) are larger than Jtrans values (approx. 5.8–7.9 Hz). ipb.pt

The isopropyl group will present as a septet for the CH proton and two doublets for the diastereotopic methyl groups, a result of the chiral center at C2. The phenyl group protons will resonate in the aromatic region, typically between 7.2 and 7.5 ppm.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H2 (CH-Ph) 3.8 - 4.2 dd JH2-H3cis, JH2-H3trans
H3 (CH₂) 1.9 - 2.4 m -
H4 (CH₂) 3.0 - 3.5 m -
N-CH(CH₃)₂ 2.8 - 3.2 septet ~6.5
N-CH(CH₃)₂ 1.0 - 1.2 d ~6.5

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, distinct signals are expected for each carbon atom. The chemical shifts of azetidine ring carbons are typically found in the range of δ 30-70 ppm.

The C2 carbon, being attached to the phenyl group, is expected to be the most downfield of the ring carbons. The N-isopropyl group will show a signal for the methine carbon and another for the two equivalent methyl carbons. The phenyl group will exhibit signals in the aromatic region (δ 125-145 ppm). DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to distinguish between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (CH-Ph) 65 - 75
C3 (CH₂) 30 - 40
C4 (CH₂) 45 - 55
N-CH(CH₃)₂ 50 - 60
N-CH(CH₃)₂ 20 - 25
Phenyl C (quaternary) 140 - 145

Two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of proton and carbon signals and for elucidating stereochemical and conformational details.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the azetidine ring and the isopropyl group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for definitive assignment of the carbon signals based on the already assigned proton spectrum.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space. ipb.pt For this compound, NOE correlations between the H2 proton and the protons on the phenyl and isopropyl groups would provide definitive evidence for the relative stereochemistry.

Variable Temperature (VT) NMR studies can provide insight into the conformational dynamics of the molecule. rsc.orgresearchgate.net Azetidine rings are known to undergo ring puckering. Furthermore, the nitrogen atom can undergo pyramidal inversion, which can be slow on the NMR timescale at low temperatures. VT-NMR experiments can be used to measure the energy barriers for these conformational changes. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of the compound (C₁₂H₁₇N) is 175 Da. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation of cyclic amines upon electron ionization (EI) is often dominated by α-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. miamioh.edu For this compound, the most likely fragmentation pathways would involve:

Loss of the isopropyl group: Cleavage of the N-CH(CH₃)₂ bond to form a stable radical and a cation at m/z 132.

Loss of the phenyl group: Cleavage of the C2-phenyl bond, which is less common but possible, would lead to a fragment at m/z 98.

Ring-opening: Cleavage of the C2-C3 bond followed by further fragmentation is a characteristic pathway for azetidines, often leading to the formation of stable iminium ions. The base peak is often the result of α-cleavage that leads to the most stable carbocation. miamioh.edu

Predicted Mass Spectrometry Fragments for this compound

m/z Predicted Fragment Ion Fragmentation Pathway
175 [C₁₂H₁₇N]⁺ Molecular Ion (M⁺)
160 [M - CH₃]⁺ Loss of a methyl radical from the isopropyl group
132 [M - C₃H₇]⁺ Loss of an isopropyl radical (α-cleavage)
104 [C₇H₈N]⁺ Ring opening and fragmentation
91 [C₇H₇]⁺ Tropylium ion from the phenyl group

X-ray Crystallography for Absolute Configuration and Conformational Details of Azetidine Rings

Single-crystal X-ray crystallography provides the most definitive structural information, yielding precise bond lengths, bond angles, and torsional angles in the solid state. mdpi.commdpi.com This technique would unambiguously determine the relative and absolute configuration of the chiral center at C2. nih.gov

The analysis would reveal the exact conformation of the four-membered azetidine ring, which is typically puckered rather than planar to relieve ring strain. The degree of puckering and the disposition of the substituents (phenyl and isopropyl groups) in either axial or equatorial-like positions would be precisely determined. This solid-state information serves as a crucial reference point for interpreting the dynamic conformational behavior observed in solution by NMR. rsc.org

Integrated Spectroscopic Approaches for Comprehensive Structural Elucidation of this compound

The general strategy for the structural elucidation of a novel compound such as this compound would involve the initial determination of its molecular formula through high-resolution mass spectrometry. Subsequently, ¹H and ¹³C NMR spectroscopy would be employed to map out the carbon-hydrogen framework, establishing connectivity through the analysis of chemical shifts, coupling constants, and correlation experiments (e.g., COSY, HSQC, and HMBC). Finally, IR spectroscopy would be used to identify the characteristic functional groups present in the molecule.

Although specific experimental data for this compound is not available, a hypothetical data set based on the known spectroscopic features of its constituent parts—the azetidine ring, the phenyl group, and the isopropyl group—can be constructed to illustrate how these techniques would be used in concert for its structural confirmation.

Hypothetical Spectroscopic Data for this compound

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the phenyl ring, the azetidine ring, and the isopropyl group. The aromatic protons of the phenyl group would typically appear in the downfield region (δ 7.2-7.4 ppm). The protons on the azetidine ring would exhibit characteristic shifts, with the proton at the C2 position, being adjacent to both the nitrogen atom and the phenyl group, expected to be the most downfield of the ring protons. The isopropyl group would show a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups.

Interactive ¹H NMR Data Table (Hypothetical)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.20 - 7.40Multiplet5HPhenyl-H
4.10Triplet1HAzetidine-C2-H
3.50Multiplet1HAzetidine-C4-H
3.30Multiplet1HAzetidine-C4-H
2.80Septet1HIsopropyl-CH
2.10Multiplet1HAzetidine-C3-H
1.90Multiplet1HAzetidine-C3-H
1.10Doublet6HIsopropyl-CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. The carbon atoms of the phenyl ring would resonate in the aromatic region (δ 125-145 ppm). The carbons of the azetidine ring and the isopropyl group would appear in the aliphatic region. The C2 carbon of the azetidine ring, attached to the phenyl group, would be the most downfield of the aliphatic carbons.

Interactive ¹³C NMR Data Table (Hypothetical)

Chemical Shift (ppm)Assignment
142.0Phenyl-C (quaternary)
128.5Phenyl-CH
127.0Phenyl-CH
126.0Phenyl-CH
70.0Azetidine-C2
55.0Isopropyl-CH
50.0Azetidine-C4
30.0Azetidine-C3
20.0Isopropyl-CH₃

IR (Infrared) Spectroscopy

The IR spectrum would be used to identify the presence of specific functional groups. Key absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-N and C-C bond vibrations. The absence of certain peaks, such as N-H stretching (for a secondary amine) or C=O stretching, would also be crucial for confirming the structure.

Interactive IR Data Table (Hypothetical)

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3020MediumAromatic C-H Stretch
2960 - 2850StrongAliphatic C-H Stretch
1600, 1490, 1450Medium-WeakAromatic C=C Bending
1250 - 1020MediumC-N Stretch

Mass Spectrometry (MS)

Mass spectrometry would provide the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular formula. Fragmentation analysis would likely show the loss of the isopropyl group and characteristic fragmentation of the azetidine ring and the phenyl group, further supporting the proposed structure.

By integrating the data from these spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved. The combination of NMR for the carbon-hydrogen framework, IR for functional group identification, and MS for molecular weight and fragmentation information provides a powerful toolkit for the structural characterization of organic compounds.

Theoretical and Computational Investigations of 1 Isopropyl 2 Phenylazetidine Chemistry

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms, including the identification of transition states and intermediates. nih.gov In the context of azetidine (B1206935) synthesis, computational studies have been instrumental in explaining the regio- and diastereoselectivity observed in experimental results.

For instance, in the synthesis of 2-arylazetidines through the ring-closure of oxiranes, DFT calculations have been employed to model the reaction pathways. acs.org These studies have confirmed that the formation of the four-membered azetidine ring can be kinetically favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring, a concept that aligns with Baldwin's rules. acs.org The calculations reveal that the transition state leading to the azetidine product is lower in energy, thus explaining its preferential formation under kinetic control. acs.org

The geometry of the transition states is a critical factor in determining the reaction outcome. acs.org Computational analysis of the attack angle of the nucleophile on the oxirane ring has shown that the approach leading to the four-membered ring is more favorable. acs.org Specifically, the angle of attack in the transition state for azetidine formation is closer to the ideal 180° for an S(_N)2 reaction compared to the angle for pyrrolidine formation. acs.org

While specific transition state energies for the formation of 1-isopropyl-2-phenylazetidine are not available, the principles derived from the study of similar 2-arylazetidines can be applied. A hypothetical reaction to form this compound would likely proceed through a transition state where the stereochemistry is established. The energy of this transition state would be influenced by the steric and electronic effects of the isopropyl and phenyl substituents.

Table 1: Hypothetical Transition State Analysis for Azetidine Formation (Illustrative data based on general principles for 2-arylazetidines)

Transition StateProductRelative Energy (kcal/mol)Key Geometric Feature (Attack Angle)
TS-Azetidine (trans)trans-Azetidine0.0~166°
TS-Azetidine (cis)cis-Azetidine+2.4~164°
TS-Pyrrolidine (trans)trans-Pyrrolidine+4.1~133°
TS-Pyrrolidine (cis)cis-Pyrrolidine+5.5~128°

This table is for illustrative purposes and does not represent actual calculated data for this compound.

Computational Analysis of Conformational Preferences and Ring Strain within the Azetidine System

The four-membered azetidine ring is characterized by significant ring strain, which dictates its conformational preferences and reactivity. nih.gov Unlike larger, more flexible rings, the azetidine ring has limited conformational freedom. Gas-phase electron diffraction studies have shown that the azetidine ring is not planar but exists in a puckered conformation. rsc.org The degree of puckering is a balance between angle strain and torsional strain.

For substituted azetidines like this compound, the conformational landscape is further influenced by the steric and electronic interactions of the substituents. The isopropyl group on the nitrogen atom and the phenyl group at the C2 position will adopt specific orientations to minimize steric hindrance.

Computational methods can be used to calculate the potential energy surface of the molecule and identify the most stable conformers. For a 2-substituted azetidine, two primary puckered conformations are possible, with the substituent in either a pseudo-axial or pseudo-equatorial position. The relative energies of these conformers will depend on the nature of the substituent.

The ring strain of azetidines also plays a crucial role in their chemical behavior. nih.gov This inherent strain can be a driving force for ring-opening reactions, a property that is exploited in various synthetic applications. researchgate.net Computational studies can quantify this ring strain energy, providing insights into the thermodynamic feasibility of such reactions. nih.gov

Table 2: General Conformational Data for Substituted Azetidines

Azetidine DerivativePuckering AngleInversion Barrier (kcal/mol)Ring Strain Energy (kcal/mol)
Azetidine (unsubstituted)~37°~1.0~26
N-AlkylazetidineVaries with alkyl group sizeGenerally lowSimilar to azetidine
2-Phenylazetidine (B1581345)Dependent on phenyl orientationInfluenced by phenyl groupSimilar to azetidine

This table presents general data for azetidine and related derivatives to illustrate the concepts.

Prediction and Validation of Stereochemical Outcomes in Azetidine Reactions

Computational chemistry has emerged as a valuable tool for predicting the stereochemical outcomes of chemical reactions, including those involving the formation of chiral centers in azetidine rings. researchgate.netemich.eduacs.orgnih.gov By modeling the transition states of competing reaction pathways, it is possible to determine which stereoisomer is likely to be formed preferentially. nih.gov

In the synthesis of 2-arylazetidines, DFT calculations have successfully rationalized the observed diastereoselectivity. acs.org The relative energies of the transition states leading to the cis and trans isomers can be calculated, and the isomer formed via the lower energy transition state is predicted to be the major product. acs.org These predictions often show excellent agreement with experimental results. nih.gov

The factors that influence stereoselectivity are multifaceted and include steric interactions, electronic effects, and the role of catalysts or reagents. acs.org Computational models can dissect these contributions to provide a detailed understanding of the origins of stereoselectivity. researchgate.net For example, in the formation of a 2-arylazetidine, the orientation of the aryl group in the transition state can significantly impact the energy barrier.

For this compound, which has a chiral center at the C2 position, computational modeling could be used to predict the enantioselectivity of a given synthetic route if a chiral catalyst or auxiliary is employed. The model would calculate the energies of the transition states leading to the (R) and (S) enantiomers, and the enantiomeric excess could be predicted from the energy difference.

Table 3: Illustrative Computational Prediction of Stereoselectivity (Based on a hypothetical asymmetric synthesis of a 2-substituted azetidine)

Transition StateProduct StereoisomerCalculated ΔG‡ (kcal/mol)Predicted Major/Minor
TS-(R)(R)-Azetidine15.2Minor
TS-(S)(S)-Azetidine13.8Major

This table is a hypothetical example to illustrate the application of computational chemistry in predicting stereochemical outcomes.

Electronic Structure Analysis of this compound

The electronic structure of a molecule, including the distribution of electron density and the nature of its molecular orbitals, governs its reactivity and physical properties. researchgate.netajchem-a.comsemanticscholar.org Computational methods such as DFT can provide detailed insights into the electronic structure of this compound.

Key aspects of the electronic structure that can be analyzed include the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy and spatial distribution of these orbitals are crucial for understanding the molecule's reactivity. For an N-substituted 2-phenylazetidine, the HOMO is likely to be localized on the phenyl ring and the nitrogen atom, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, would likely have significant contributions from the phenyl ring's π* orbitals, making it susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

Other electronic properties that can be calculated include the molecular electrostatic potential (MEP), which illustrates the charge distribution and can predict sites for non-covalent interactions. Natural Bond Orbital (NBO) analysis can provide information about charge transfer interactions within the molecule.

Table 4: Predicted Electronic Properties for a Generic N-Alkyl-2-phenylazetidine

PropertyPredicted Characteristic
HOMO EnergyRelatively high, localized on phenyl and nitrogen
LUMO EnergyRelatively low, localized on the phenyl ring
HOMO-LUMO GapModerate, suggesting moderate reactivity
Dipole MomentNon-zero due to the presence of the nitrogen heteroatom
Molecular Electrostatic PotentialNegative potential around the nitrogen atom

This table provides a qualitative prediction of the electronic properties based on the general features of similar molecules.

Azetidines As Versatile Building Blocks in Advanced Organic Synthesis

Precursors for the Synthesis of Acyclic Chiral Amines and Substituted Alkanes

The inherent ring strain of the azetidine (B1206935) core makes 1-Isopropyl-2-phenylazetidine an excellent precursor for the synthesis of functionalized acyclic amines through regioselective ring-opening reactions. researchgate.netacs.org The substitution pattern of this specific molecule, with a phenyl group at the C2 position, plays a crucial role in directing the outcome of these transformations. mdpi.com

The C2-N bond is particularly susceptible to cleavage because the C2 carbon is benzylic, allowing for the stabilization of cationic or radical intermediates that may form during the reaction. mdpi.com One of the most effective methods for achieving this transformation is catalytic hydrogenolysis. While studies on this compound itself are not prominent, extensive research on the hydrogenolysis of analogous 2-aryl aziridines and other benzyl-type compounds provides a strong basis for predicting its behavior. documentsdelivered.comcapes.gov.br

Under typical hydrogenolysis conditions (e.g., using a palladium or platinum catalyst and a hydrogen source), the C2-N bond is expected to cleave preferentially. This reaction would result in the formation of a chiral, acyclic amine, specifically a derivative of 1-phenyl-3-(isopropylamino)propane. The stereochemistry of the C2 center in the starting azetidine would directly influence the stereochemistry of the resulting acyclic amine, making this a valuable method for producing enantiopure compounds.

Furthermore, activation of the azetidine nitrogen, for instance by protonation or alkylation to form a quaternary azetidinium salt, significantly enhances its reactivity towards nucleophiles. organic-chemistry.orgnih.govresearchgate.net In the case of a 2-aryl substituted azetidinium ion, nucleophilic attack almost invariably occurs at the C2 (benzylic) position, leading to a clean and regioselective ring-opening. organic-chemistry.orgrsc.org This process provides a reliable pathway to a diverse range of 1,3-difunctionalized acyclic products, where one terminus is the chiral phenyl-bearing carbon and the other is the isopropylamino group.

Scaffolds for the Construction of Novel Heterocyclic and Spirocyclic Ring Systems

Beyond its use in ring-opening reactions, the rigid four-membered ring of this compound serves as an ideal scaffold for building more elaborate molecular structures. rsc.orgrsc.org Its conformationally restricted nature allows for the precise spatial arrangement of substituents, which is a desirable feature in medicinal chemistry and materials science. enamine.net

The azetidine ring can be incorporated into larger fused or bridged heterocyclic systems. For example, the nitrogen atom can participate in cyclization reactions with suitable bifunctional reagents. More advanced strategies involve using the entire azetidine ring as a component in cycloaddition reactions. For instance, reactions with ketenes or isocyanates can lead to the formation of fused β-lactam structures, which are valuable motifs in medicinal chemistry. nih.gov

The azetidine moiety is also a key component in the synthesis of spirocyclic compounds. nih.gov These are molecules where two rings share a single atom. Spiro-azetidines can be constructed through various synthetic routes, often involving the cyclization of a precursor attached to the C3 position of the azetidine ring. The presence of the phenyl and isopropyl groups on the this compound scaffold can be used to direct the stereochemical outcome of such cyclizations, providing access to complex and chirally-defined spiro-heterocycles.

Applications in the Development of Chiral Ligands and Organocatalysts

The chiral nature of this compound makes it a highly attractive candidate for applications in asymmetric catalysis. birmingham.ac.ukresearchgate.net Enantiomerically pure azetidines are increasingly being recognized as powerful ligands for metal-catalyzed reactions and as core structures for purely organic catalysts. researchgate.netnih.gov

As a chiral ligand, the nitrogen atom of this compound can coordinate to a metal center. The stereocenter at C2, along with the bulky isopropyl group on the nitrogen, creates a well-defined chiral environment around the metal. This chiral pocket can effectively control the facial selectivity of a substrate's approach to the metal, leading to high enantioselectivity in reactions such as asymmetric hydrogenations, alkylations, or aldol (B89426) reactions. birmingham.ac.uk Azetidine-based ligands have been successfully employed in various catalytic systems, and the structural features of this compound align well with the requirements for an effective chiral ligand. researchgate.net

In the realm of organocatalysis, the azetidine can serve as a chiral backbone. nih.gov The basic nitrogen atom can act as a Lewis base or be part of a more complex catalytic motif, such as a thiourea (B124793) or squaramide catalyst. nih.gov For instance, functionalization at the C3 or C4 positions could introduce hydrogen-bond-donating groups, creating a bifunctional organocatalyst capable of activating both the nucleophile and the electrophile in a reaction. The development of azetidine-based chiral auxiliaries for asymmetric synthesis has also been reported, highlighting the versatility of this scaffold. rsc.org

Role in the Modular Assembly of Complex Organic Molecules

The concept of modular synthesis, where complex molecules are assembled from well-defined building blocks, is a cornerstone of modern synthetic strategy. rsc.org Azetidines, and specifically functionalized derivatives like this compound, are excellent examples of such modular units. acs.orgacs.org Recent advances in synthetic methodology, such as the strain-release functionalization of 1-azabicyclo[1.1.0]butanes, have enabled the creation of diverse libraries of substituted azetidines for use in drug discovery and development. nih.gov

This compound represents a distinct building block with a specific set of properties: a chiral center, a defined three-dimensional shape, and predictable reactivity. semanticscholar.orgnih.gov It can be incorporated into a larger target molecule to introduce a rigid bend, to position functional groups in a specific spatial orientation, or to act as a bioisostere for other chemical groups. enamine.net The ability to synthesize such azetidines stereoselectively means that they can be used to generate specific stereoisomers of a complex target, which is crucial for studying structure-activity relationships in medicinal chemistry. acs.orgrsc.orgnih.govrsc.org The reliable ring-opening and functionalization reactions discussed previously further enhance its utility as a modular component, allowing for its seamless integration and subsequent elaboration within a larger synthetic scheme.

Q & A

Q. How can researchers ensure reproducibility in azetidine-based studies, particularly in pharmacological assays?

  • Methodology : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw spectra/chromatograms in supplementary data and specify instrument calibration protocols (e.g., NMR referencing with TMS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.